molecular formula C5H9NO3 B042242 trans-3-hydroxy-L-proline CAS No. 4298-08-2

trans-3-hydroxy-L-proline

Cat. No. B042242
CAS RN: 4298-08-2
M. Wt: 131.13 g/mol
InChI Key: BJBUEDPLEOHJGE-IMJSIDKUSA-N
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Description

Synthesis Analysis

The synthesis of trans-3-hydroxy-L-proline involves several key steps, starting from readily available substrates like b-alanine. A notable method employs Sharpless asymmetric epoxidation as a pivotal step, highlighting the transformation of b-alanine through a series of reactions into the desired trans-3-hydroxy-L-proline with high enantiomeric excess and yield. This process underscores the synthetic accessibility of trans-3-hydroxy-L-proline from simple starting materials, offering a pathway to this valuable amino acid for further studies and applications (Sinha, Tilve, & Chandrasekaran, 2005).

Molecular Structure Analysis

The molecular structure of trans-3-hydroxy-L-proline, characterized through methods like NMR and X-ray crystallography, reveals its distinct configuration and the presence of a hydroxyl group at the 3rd position. This structural feature is crucial for its role in stabilizing the triple-helical conformation of collagen and interacting with other biological molecules. Studies on the vibrational and electronic properties of its conformers provide insights into the effects of hydroxylation on proline's structural and electronic characteristics, aiding in understanding its biological functions and interactions (Srivastava, Pandey, Gangwar, & Misra, 2014).

Scientific Research Applications

  • Biocatalytic Asymmetric Synthesis : A study by Hara et al. (2015) developed a novel biocatalytic asymmetric method for the selective synthesis of trans-3-hydroxy-l-proline from l-arginine, which could benefit pharmaceutical applications (Hara, Kitatsuji, Yamagata, & Kino, 2015).

  • Role in Animal Metabolism and Nutrition : Hu, He, and Wu (2021) highlighted that hydroxyproline plays a crucial role in animal metabolism, growth, development, and cell signaling. Its supplementation in plant-based diets can alleviate oxidative stress and increase collagen synthesis and accretion (Hu, He, & Wu, 2021).

  • Biochemical Marker in Disease Pathogenesis and Treatment : Srivastava et al. (2016) suggested that hydroxyproline can be used as a biochemical marker to understand the pathogenesis and treatment of various diseases, including graft versus host disease, keloids, and vitiligo (Srivastava, Khare, Nagar, Raghuwanshi, & Srivastava, 2016).

  • Potential in Pharmaceuticals and Antitumor Activity : According to Bach and Takagi (2013), L-proline analogues, including trans-3-hydroxy-L-proline, are valuable compounds for studying cellular metabolism and regulation with potential applications in pharmaceuticals and antitumor activity (Bach & Takagi, 2013).

  • Unique Optical Rotation : Wolff, Ogle, and Logan (1966) identified trans-3-hydroxy-l-proline as a new amino acid with a unique optical rotation, meeting most criteria for acceptance as a new protein-associated amino acid (Wolff, Ogle, & Logan, 1966).

  • Applications in Antibiotic Synthesis : Katz, Kamal, and Mason (1979) noted that Streptomyces griseoviridus synthesizes trans-4-hydroxy-L-proline as an intermediate during the formation of the antibiotic etamycin, with the free imino acid possessing the trans-L configuration (Katz, Kamal, & Mason, 1979).

  • Industrial Production via Biotechnology : Wang et al. (2018) reported a new trans-proline 4-hydroxylase in Escherichia coli that efficiently produces trans-4-hydroxy-l-proline from glucose, presenting a promising candidate for efficient industrial production (Wang, Liu, Zhao, Ni, Zheng, Guo, Sun, Sun, & Ma, 2018).

Safety And Hazards

When handling trans-3-hydroxy-L-proline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The development of a practical process for the production of trans-3-hydroxy-L-proline has been in high demand due to its value as an intermediate for the synthesis of pharmaceuticals . The discovery of ectoine hydroxylases that can convert L-Pro to trans-3-Hyp is not only beneficial for trans-3-Hyp production, but also for other E. coli bioconversion processes involving 2-oxoglutarate-utilizing enzymes .

properties

IUPAC Name

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009886
Record name trans-3-Hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trans-3-hydroxy-L-proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

trans-3-hydroxy-L-proline

CAS RN

4298-08-2
Record name trans-3-Hydroxy-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4298-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-L-proline, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3-Hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-L-PROLINE, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY97A2NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
330
Citations
WF Visser, NM Verhoeven-Duif… - Journal of Biological …, 2012 - ASBMB
… , catalyze the dehydration of trans-3-hydroxy-l-proline to Δ 1 -… enzyme that acts on trans-3-hydroxy-l-proline. Interestingly, a … serves to degrade trans-3-hydroxy-l-proline from the diet and …
Number of citations: 37 www.jbc.org
S Watanabe, F Fukumori, M Miyazaki… - Journal of …, 2017 - Am Soc Microbiol
… -l-proline (T4LHyp), trans-3-hydroxy-l-proline (T3LHyp), and … related to the metabolism of trans-3-hydroxyl-proline and/or cis-3… -4-hydroxy-l-proline, trans-3-hydroxy-l-proline, and/or cis-3-…
Number of citations: 12 journals.asm.org
JC Sheehan, JG Whitney - Journal of the American Chemical …, 1963 - ACS Publications
… line, “slow moving” hydroxyproline, and cis- and trans3-hydroxy-L-proline (VI) all gave a yellow color, but with isatin spray only “fast moving” hydroxyproline and the CM-L-amino acid VI …
Number of citations: 40 pubs.acs.org
S Watanabe, Y Tanimoto, S Yamauchi, Y Tozawa… - FEBS Open Bio, 2014 - Elsevier
… trans-4-Hydroxy-l-proline (T4LHyp) and trans-3-hydroxy-l-proline (T3LHyp) occur mainly in … Identification of a human trans-3-hydroxy-l-proline dehydratase, the first characterized …
Number of citations: 19 www.sciencedirect.com
R Hara, T Nishikawa, T Okuhara, K Koketsu… - Applied microbiology and …, 2019 - Springer
l-Hydroxyproline (Hyp) is a valuable intermediate for the synthesis of pharmaceuticals; consequently, a practical process for its production has been in high demand. To date, industrial …
Number of citations: 12 link.springer.com
R Hara, S Kitatsuji, K Yamagata, K Kino - Applied microbiology and …, 2016 - Springer
… trans-3-hydroxy-l-proline has not been achieved. Our aim was to develop a novel biocatalytic asymmetric method for the synthesis of trans-3-hydroxy-l-proline. … trans-3-hydroxy-l-proline …
Number of citations: 10 link.springer.com
X Zhang, R Kumar, MW Vetting, S Zhao… - Journal of the …, 2015 - ACS Publications
… is located between genes that encode members of the proline racemase superfamily, 4R-hydroxyproline 2-epimerase (UniProt ID A0NXQ7 ; 4HypE) and trans-3-hydroxy-l-proline …
Number of citations: 14 pubs.acs.org
E Ferrario, R Miggiano, M Rizzi, DM Ferraris - Computational and Structural …, 2022 - Elsevier
… In this framework, we have focused our attention on human trans-3-Hydroxy-l-proline … Some plants and bacteria produce Hyp, and the isomers trans-3-Hydroxy-l-proline (T3LHyp…
Number of citations: 8 www.sciencedirect.com
H Mori, T Shibasaki, K Yano, A Ozaki - Journal of bacteriology, 1997 - Am Soc Microbiol
… Procollagen-proline 3-dioxygenase (prolyl 3-hydroxylase; EC 1.14.11.7), which hydroxylates peptidic L-proline residues to trans-3-hydroxy-L-proline, is also involved in collagen …
Number of citations: 98 journals.asm.org
H Mori, T Shibasaki, Y Uozaki, K Ochiai… - Applied and …, 1996 - Am Soc Microbiol
… both cis- and trans-3-hydroxy-L-proline as constituents (7, 19, … ; however, trans-3-hydroxy-L-proline was not detected in the … of the formation of trans-3-hydroxy-L-proline remains unclear. …
Number of citations: 82 journals.asm.org

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